4-Bromo-1-((1-ethyl-1h-1,2,4-triazol-5-yl)methyl)-1h-pyrazol-3-amine
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Overview
Description
4-Bromo-1-((1-ethyl-1h-1,2,4-triazol-5-yl)methyl)-1h-pyrazol-3-amine is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a bromine atom at the 4th position of the pyrazole ring and a 1-ethyl-1h-1,2,4-triazol-5-yl)methyl group at the 1st position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-((1-ethyl-1h-1,2,4-triazol-5-yl)methyl)-1h-pyrazol-3-amine typically involves multi-step reactionsThe reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-((1-ethyl-1h-1,2,4-triazol-5-yl)methyl)-1h-pyrazol-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The triazole and pyrazole rings can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alcohols.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .
Scientific Research Applications
4-Bromo-1-((1-ethyl-1h-1,2,4-triazol-5-yl)methyl)-1h-pyrazol-3-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate and for its biological activity against various targets.
Materials Science: It is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Biological Research: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 4-Bromo-1-((1-ethyl-1h-1,2,4-triazol-5-yl)methyl)-1h-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Bromo-1-((1-ethyl-1h-1,2,4-triazol-5-yl)methyl)-1h-pyrazol-3-amine include other pyrazole and triazole derivatives, such as:
- 1-((1-ethyl-1h-1,2,4-triazol-5-yl)methyl)-1h-pyrazol-3-amine
- 4-Chloro-1-((1-ethyl-1h-1,2,4-triazol-5-yl)methyl)-1h-pyrazol-3-amine
- 4-Iodo-1-((1-ethyl-1h-1,2,4-triazol-5-yl)methyl)-1h-pyrazol-3-amine
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the triazole moiety enhances its reactivity and potential for various applications .
Properties
Molecular Formula |
C8H11BrN6 |
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Molecular Weight |
271.12 g/mol |
IUPAC Name |
4-bromo-1-[(2-ethyl-1,2,4-triazol-3-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C8H11BrN6/c1-2-15-7(11-5-12-15)4-14-3-6(9)8(10)13-14/h3,5H,2,4H2,1H3,(H2,10,13) |
InChI Key |
YXQNVMDTDMKDLF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NC=N1)CN2C=C(C(=N2)N)Br |
Origin of Product |
United States |
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